molecular formula C15H10ClNO2 B13135393 7-Chloro-1-(methylamino)anthracene-9,10-dione CAS No. 61100-56-9

7-Chloro-1-(methylamino)anthracene-9,10-dione

Cat. No.: B13135393
CAS No.: 61100-56-9
M. Wt: 271.70 g/mol
InChI Key: WEALJLQXRMIVCU-UHFFFAOYSA-N
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Description

1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione , is an organic compound with the molecular formula C₁₆H₁₄N₂O₂ . It belongs to the anthraquinone class of compounds. Anthraquinones are yellow, highly crystalline solids that are poorly soluble in water but dissolve in hot organic solvents. They are found in nature and have various applications in industry and research .

Preparation Methods

Synthetic Routes: The synthetic preparation of 7-Chloro-1-(methylamino)anthracene-9,10-dione involves several steps. One common route starts with the chlorination of anthraquinone, followed by amination to introduce the methylamino group. The final step is the introduction of the chloro substituent. Detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized using established processes. Researchers and manufacturers typically adapt existing methods to produce this compound when needed.

Chemical Reactions Analysis

Reactivity: 7-Chloro-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction of the quinone moiety yields hydroquinones.

    Substitution: Substituents can be introduced at different positions on the anthracene ring.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).

    Amination: Methylamine or other amine sources.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Major Products: The major products depend on the specific reaction conditions. For example, chlorination leads to the formation of 7-chloroanthraquinone, while amination introduces the methylamino group.

Scientific Research Applications

7-Chloro-1-(methylamino)anthracene-9,10-dione finds applications in various fields:

Mechanism of Action

The exact mechanism by which 7-Chloro-1-(methylamino)anthracene-9,10-dione exerts its effects depends on the context. In biological systems, it may interact with specific molecular targets or pathways, but further research is needed to fully elucidate its mechanisms.

Comparison with Similar Compounds

7-Chloro-1-(methylamino)anthracene-9,10-dione stands out due to its unique combination of chloro, methylamino, and hydroxy groups. Similar compounds include other anthraquinones, such as 1,3,6-trihydroxyanthraquinone (alizarin) and 1,3,8-trihydroxyanthraquinone (purpurin) .

Properties

CAS No.

61100-56-9

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

7-chloro-1-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)11-7-8(16)5-6-9(11)14(10)18/h2-7,17H,1H3

InChI Key

WEALJLQXRMIVCU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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